molecular formula C50H32N6S B8227858 2-[4-[3-[4-[3,5-bis[4-(cyanomethyl)phenyl]phenyl]-2,1,3-benzothiadiazol-7-yl]-5-[4-(cyanomethyl)phenyl]phenyl]phenyl]acetonitrile

2-[4-[3-[4-[3,5-bis[4-(cyanomethyl)phenyl]phenyl]-2,1,3-benzothiadiazol-7-yl]-5-[4-(cyanomethyl)phenyl]phenyl]phenyl]acetonitrile

Cat. No.: B8227858
M. Wt: 748.9 g/mol
InChI Key: DBYGFDJBENUUIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2’,2’‘,2’‘’-(Benzo[c][1,2,5]thiadiazole-4,7-diylbis([1,1’:3’,1’‘-terphenyl]-5’,4,4’'-triyl))tetraacetonitrile is an organic compound with the molecular formula C({22})H({14})N(_{4})S. This compound is known for its unique structure, which includes a benzo[c][1,2,5]thiadiazole core and multiple phenyl rings. It is used in various scientific research applications due to its interesting photophysical and electronic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’,2’‘,2’‘’-(Benzo[c][1,2,5]thiadiazole-4,7-diylbis([1,1’:3’,1’‘-terphenyl]-5’,4,4’'-triyl))tetraacetonitrile typically involves the following steps:

    Formation of the Benzo[c][1,2,5]thiadiazole Core: This step involves the cyclization of appropriate precursors to form the benzo[c][1,2,5]thiadiazole core.

    Attachment of Phenyl Rings: The phenyl rings are attached to the core through Suzuki-Miyaura cross-coupling reactions.

    Introduction of Acetonitrile Groups:

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up. The reactions are carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2,2’,2’‘,2’‘’-(Benzo[c][1,2,5]thiadiazole-4,7-diylbis([1,1’:3’,1’‘-terphenyl]-5’,4,4’'-triyl))tetraacetonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

2,2’,2’‘,2’‘’-(Benzo[c][1,2,5]thiadiazole-4,7-diylbis([1,1’:3’,1’‘-terphenyl]-5’,4,4’'-triyl))tetraacetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2’,2’‘,2’‘’-(Benzo[c][1,2,5]thiadiazole-4,7-diylbis([1,1’:3’,1’‘-terphenyl]-5’,4,4’'-triyl))tetraacetonitrile involves its interaction with specific molecular targets and pathways. The compound’s photophysical properties allow it to act as a photosensitizer, generating reactive oxygen species (ROS) upon light irradiation. These ROS can then interact with cellular components, leading to various biological effects .

Properties

IUPAC Name

2-[4-[3-[4-[3,5-bis[4-(cyanomethyl)phenyl]phenyl]-2,1,3-benzothiadiazol-7-yl]-5-[4-(cyanomethyl)phenyl]phenyl]phenyl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H32N6S/c51-23-19-33-1-9-37(10-2-33)41-27-42(38-11-3-34(4-12-38)20-24-52)30-45(29-41)47-17-18-48(50-49(47)55-57-56-50)46-31-43(39-13-5-35(6-14-39)21-25-53)28-44(32-46)40-15-7-36(8-16-40)22-26-54/h1-18,27-32H,19-22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBYGFDJBENUUIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC#N)C2=CC(=CC(=C2)C3=CC=C(C4=NSN=C34)C5=CC(=CC(=C5)C6=CC=C(C=C6)CC#N)C7=CC=C(C=C7)CC#N)C8=CC=C(C=C8)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H32N6S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

748.9 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.